molecular formula C15H19ClO B13889686 [2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol

[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol

Cat. No.: B13889686
M. Wt: 250.76 g/mol
InChI Key: HQKYVSKMNKEJHI-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol is an organic compound characterized by a cyclohexene ring substituted with a chlorophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 3,3-dimethylcyclohexanone.

    Aldol Condensation: The 4-chlorobenzaldehyde undergoes an aldol condensation reaction with 3,3-dimethylcyclohexanone in the presence of a base such as sodium hydroxide to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H19ClO

Molecular Weight

250.76 g/mol

IUPAC Name

[2-(4-chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol

InChI

InChI=1S/C15H19ClO/c1-15(2)9-3-4-12(10-17)14(15)11-5-7-13(16)8-6-11/h5-8,17H,3-4,9-10H2,1-2H3

InChI Key

HQKYVSKMNKEJHI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(=C1C2=CC=C(C=C2)Cl)CO)C

Origin of Product

United States

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